6,6-dimethyloxan-2-one
Overview
Description
6,6-dimethyloxan-2-one is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a distinctive odor and is soluble in many organic solvents . This compound is also known by other names such as 5-Methyl-5-hydroxyhexanoic acid lactone and 5-Methylhexan-5-olide .
Scientific Research Applications
6,6-dimethyloxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis reactions.
Biology: The compound is utilized in the synthesis of biologically active organic compounds.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is employed in the manufacture of fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,6-dimethyloxan-2-one can be synthesized through the reaction of 4-methyl-2-pentanone with ethanol under basic conditions . Another method involves the reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea.
Industrial Production Methods: In industrial settings, the compound is typically produced through the cyclization of 4-methyl-2-pentanone in the presence of a base, followed by purification processes to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,6-dimethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Mechanism of Action
The mechanism by which 6,6-dimethyloxan-2-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
- 5-Methyl-5-hydroxyhexanoic acid lactone
- 5-Methylhexan-5-olide
- 6,6-Dimethyloxan-2-one
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher boiling point and greater solubility in organic solvents .
Properties
IUPAC Name |
6,6-dimethyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)5-3-4-6(8)9-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALPFDQXLZMHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336781 | |
Record name | 6,6-Dimethyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2610-95-9 | |
Record name | 6,6-Dimethyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-dimethyloxan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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